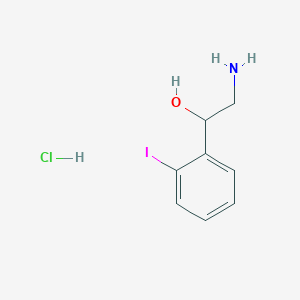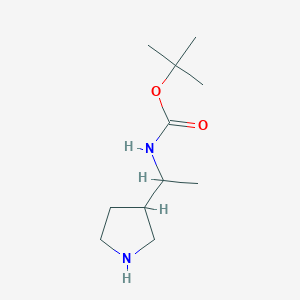![molecular formula C7H5BrN2 B1286446 3-溴-1H-吡咯并[3,2-c]吡啶 CAS No. 23612-36-4](/img/structure/B1286446.png)
3-溴-1H-吡咯并[3,2-c]吡啶
描述
3-bromo-1H-pyrrolo[3,2-c]pyridine is a useful research compound. Its molecular formula is C7H5BrN2 and its molecular weight is 197.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-bromo-1H-pyrrolo[3,2-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-bromo-1H-pyrrolo[3,2-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化学工业
它是浅黄色到黄色到橙色的粉末到晶体 . 它对空气敏感,建议在室温下惰性气体中保存 .
药物化学
在药物化学中,“1H-吡咯并[3,4-c]吡啶-1,3(2H)-二酮”的衍生物已显示出潜在的镇痛和镇静活性 . 虽然这与“3-溴-1H-吡咯并[3,2-c]吡啶”没有直接关系,但它表明吡咯并吡啶衍生物可能具有潜在的药物应用价值。
抗癌治疗
含有吡咯并吡啶骨架的药物,如维莫非尼或派昔达替尼,用于抗癌治疗 . 吡咯并[3,2-c]吡啶衍生物对FMS激酶表现出抑制作用,是抗癌和抗关节炎药物开发的有希望的候选者 .
作用机制
Target of Action
Pyrrolopyridine derivatives have been known to interact with various biological targets, including enzymes and receptors, which play crucial roles in cellular processes .
Mode of Action
It’s known that pyrrolopyridine derivatives can interact with their targets, leading to changes in cellular processes . For instance, some derivatives have been shown to inhibit enzyme activity, thereby affecting the biochemical pathways within the cell .
Biochemical Pathways
It’s known that pyrrolopyridine derivatives can influence various biochemical pathways, depending on their specific targets .
Result of Action
Based on the known effects of similar compounds, it can be inferred that the compound may have significant effects on cellular processes .
安全和危害
生化分析
Biochemical Properties
3-Bromo-1H-pyrrolo[3,2-c]pyridine plays a crucial role in various biochemical reactions. It has been identified as a potent inhibitor of tubulin polymerization, a process essential for cell division. This compound interacts with the colchicine-binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis . Additionally, 3-Bromo-1H-pyrrolo[3,2-c]pyridine has shown interactions with other biomolecules such as microtubule-associated proteins, further influencing its biochemical properties .
Cellular Effects
The effects of 3-Bromo-1H-pyrrolo[3,2-c]pyridine on various cell types have been extensively studied. In cancer cells, this compound induces G2/M phase cell cycle arrest and promotes apoptosis . It also affects cell signaling pathways, particularly those involved in mitosis and cytokinesis. Furthermore, 3-Bromo-1H-pyrrolo[3,2-c]pyridine has been shown to alter gene expression profiles, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 3-Bromo-1H-pyrrolo[3,2-c]pyridine exerts its effects by binding to the colchicine-binding site on tubulin . This binding inhibits tubulin polymerization, disrupting microtubule dynamics and leading to mitotic arrest. The compound forms hydrogen bonds with specific amino acids in the colchicine-binding site, stabilizing its interaction with tubulin . Additionally, 3-Bromo-1H-pyrrolo[3,2-c]pyridine may influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-1H-pyrrolo[3,2-c]pyridine have been observed to change over time. The compound is relatively stable under standard storage conditions but may degrade under prolonged exposure to light and heat . Long-term studies have shown that 3-Bromo-1H-pyrrolo[3,2-c]pyridine can have sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 3-Bromo-1H-pyrrolo[3,2-c]pyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, it may cause adverse effects such as weight loss and organ toxicity . These dosage-dependent effects highlight the importance of optimizing the therapeutic window for potential clinical applications.
Metabolic Pathways
3-Bromo-1H-pyrrolo[3,2-c]pyridine is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 play a significant role in its metabolism, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity, making it essential to understand its pharmacokinetics for drug development.
Transport and Distribution
Within cells and tissues, 3-Bromo-1H-pyrrolo[3,2-c]pyridine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound tends to accumulate in specific tissues, such as the liver and kidneys, which can impact its therapeutic and toxic effects . Understanding these transport and distribution mechanisms is crucial for optimizing its clinical use.
Subcellular Localization
The subcellular localization of 3-Bromo-1H-pyrrolo[3,2-c]pyridine plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . Post-translational modifications and targeting signals may direct 3-Bromo-1H-pyrrolo[3,2-c]pyridine to specific cellular compartments, influencing its efficacy and specificity . These localization patterns are essential for understanding the compound’s mechanism of action.
属性
IUPAC Name |
3-bromo-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-4-10-7-1-2-9-3-5(6)7/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDKYXWNDBRDRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50576947 | |
| Record name | 3-Bromo-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23612-36-4 | |
| Record name | 3-Bromo-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid](/img/structure/B1286395.png)






